molecular formula C17H14N2O2S B609859 Pcna-I1 CAS No. 444930-42-1

Pcna-I1

Cat. No. B609859
M. Wt: 310.37
InChI Key: NZWTWRNHYZNWNW-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pcna-I1 is a selective inhibitor of proliferating cell nuclear antigen (PCNA), a potential anticancer target . It selectively binds to PCNA trimers with a Kd of 0.2 to 0.4 μM . Pcna-I1 inhibits the growth of tumor cells of various tissue types with an IC50 of 0.2 μM .


Synthesis Analysis

The synthesis of Pcna-I1 involves the structures of 1-hydrazonomethyl-2-hydroxy (scaffold A), 2-hydrazonomethyl-1-hydroxy (scaffold B), 2-hydrazonomethyl-3-hydroxy (scaffold C), and 4-pyridyl hydrazine (scaffold D) .


Molecular Structure Analysis

The molecular formula of Pcna-I1 is C17H14N2O2S . It has a molecular weight of 310.4 g/mol .


Chemical Reactions Analysis

Pcna-I1 binds at the interface between PCNA monomers, stabilizes the homotrimer, and may interfere with protein-protein interactions . It has been shown to result in reduced DNA replication, late gene expression, and virus production .


Physical And Chemical Properties Analysis

Pcna-I1 has a molecular weight of 310.4 g/mol . It has a XLogP3-AA value of 4.1, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 310.07759887 g/mol .

Scientific Research Applications

1. Cancer Research: Prostate Cancer Therapy

  • Application : Pcna-I1 is used as a potential therapeutic agent in prostate cancer treatment. It binds directly to PCNA, stabilizes PCNA trimer structure, reduces chromatin-associated PCNA, and selectively inhibits tumor cell growth .
  • Method : The study involved the administration of PCNA-I1 to human prostate cancer cell lines (LNCaP cells with wild-type p53 and PC-3 cells with p53-null). The effects of PCNA-I1 on DNA damage, apoptosis, and autophagy were investigated .
  • Results : PCNA-I1 induced DNA damage and apoptosis in both LNCaP and PC-3 cells and enhanced DNA damage and apoptosis triggered by cisplatin. PCNA-I1 also induced autophagy in PC-3 cells. A short-term pretreatment with PCNA-I1 reduced colony formation by 50% in both cell lines .

2. Virology: SARS-CoV-2 Research

  • Application : Pcna-I1 is used to study the interaction between SARS-CoV-2 Membrane Protein (M) and Proliferating Cell Nuclear Antigen (PCNA). This interaction is considered a potential therapeutic target for COVID-19 .
  • Method : The study validated the M-PCNA interaction through immunoprecipitation, immunofluorescence co-localization, and PLA (Proximity Ligation Assay). The effects of PCNA-I1 on PCNA translocation and viral replication were also investigated .
  • Results : PCNA-I1 inhibited PCNA translocation and reduced viral replication by 20%. These results indicate a potential use of PCNA and nuclear translocation inhibitors as treatments for COVID-19 .

Safety And Hazards

Pcna-I1 is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Pcna-I1 has shown potential in enhancing the efficacy of chemotherapy and radiation therapy in the treatment of human prostate and lung cancer . It has also been suggested that targeting PCNA with Pcna-I1 may provide a novel approach for enhancing the efficacy of these treatments .

properties

IUPAC Name

N-[(E)-(1-hydroxynaphthalen-2-yl)methylideneamino]-3-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-11-8-9-22-16(11)17(21)19-18-10-13-7-6-12-4-2-3-5-14(12)15(13)20/h2-10,20H,1H3,(H,19,21)/b18-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWTWRNHYZNWNW-VCHYOVAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NN=CC2=C(C3=CC=CC=C3C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)C(=O)N/N=C/C2=C(C3=CC=CC=C3C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pcna-I1

Citations

For This Compound
10
Citations
S Lu, Z Dong - PLoS One, 2019 - journals.plos.org
… with the lead compound PCNA-I1 induces DNA damage and … that is more potent than PCNA-I1 in suppressing cell growth … Indeed, we found that targeting PCNA with PCNA-I1 inhibits …
Number of citations: 17 journals.plos.org
KL Dillehay, S Lu, Z Dong - Molecular cancer therapeutics, 2014 - AACR
… that treatment with PCNA-I1 induces DNA damage and programmed cell death and reduces clonogenicity of human prostate tumor cells. Furthermore, treatment with PCNA-I1 inhibited …
Number of citations: 31 aacrjournals.org
KL Dillehay, WL Seibel, D Zhao, S Lu… - Pharmacology …, 2015 - Wiley Online Library
… by PCNA-I1 and to identify PCNA-I1 analogs with superior potencies. We found that PCNA-I1 does … PCNA harboring point mutations at the predicted binding site of PCNA-I1. Forty-six …
Number of citations: 21 bpspubs.onlinelibrary.wiley.com
H Cheng, X Cao, X Min, X Zhang, Q Kong… - The FEBS …, 2020 - Wiley Online Library
… PCNA trimerization, we treated HepG2 cells with PCNA-I1, a PCNA inhibitor through directly … by PCNA-I1 administration when compared to Hspa12a o/e cells in the absence of PCNA-I1 …
Number of citations: 10 febs.onlinelibrary.wiley.com
S Lu, Z Dong - International Journal of Oncology, 2021 - spandidos-publications.com
… In a previous study by the authors, it was demonstrated that PCNA-I1 inhibited the growth of … One of the important findings of the present study is that PCNA-I1 enhanced the growth …
Number of citations: 2 www.spandidos-publications.com
Z Tan, M Wortman, KL Dillehay, WL Seibel… - Molecular …, 2012 - ASPET
… After an overnight incubation, the cells were treated for 4 days with various concentrations (up to 10 μM) of PCNA-I1 or PCNA-I1. The live cells were stained with MTT and counted as …
Number of citations: 107 molpharm.aspetjournals.org
E Kowalska, F Bartnicki, R Fujisawa… - Nucleic acids …, 2018 - academic.oup.com
Proliferating cell nuclear antigen (PCNA) is a multifunctional protein present in the nuclei of eukaryotic cells that plays an important role as a component of the DNA replication …
Number of citations: 22 academic.oup.com
M Cardano, C Tribioli, E Prosperi - Current Cancer Drug …, 2020 - ingentaconnect.com
… PCNA-I1 was found to reduce the amount of the chromatin-… PCNA-I1 was further tested on prostate cancer in cultured … This study confirmed that PCNA-I1 stabilizes the trimer and …
Number of citations: 102 www.ingentaconnect.com
VK Bhardwaj, R Purohit - Journal of Cellular Biochemistry, 2022 - Wiley Online Library
… The PCNA-I1 and PCNA-mol30 complexes showed a single broad deep basin indicating … the conformations during the simulation were stable for PCNA-I1 and PCNA-mol30 complexes, …
Number of citations: 50 onlinelibrary.wiley.com
JE Packard, JA Dembowski - The FASEB Journal, 2022 - Wiley Online Library
… PCNA inhibitor, PCNA-I1, and a … PCNA-I1, an observation that is consistent with IF imaging data. Viral replication proteins UL30, UL42, and UL9 decreased in the presence of PCNA-I1. …
Number of citations: 3 faseb.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.